Nitro-altanserin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitro-altanserin is a chemical compound that belongs to the class of alkaloids. It is known for its potent inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound has been studied for its potential therapeutic effects in various medical conditions, including Alzheimer’s disease and Parkinson’s disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nitro-altanserin can be synthesized from p-nitrobenzoyl-4-piperidine as a precursor. The synthesis involves a series of chemical reactions, including nitration and subsequent modifications to introduce the nitro group into the altanserine structure . The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of nitroaltanserine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced analytical techniques is crucial to monitor the reaction progress and ensure the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
Nitro-altanserin undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitro group chemistry.
Biology: Studied for its effects on acetylcholinesterase and potential therapeutic applications in neurodegenerative diseases.
Medicine: Investigated for its potential use in treating Alzheimer’s disease and Parkinson’s disease due to its inhibitory effects on acetylcholinesterase.
Industry: Used in the development of pharmaceuticals and as a precursor for other chemical compounds.
Mecanismo De Acción
Nitro-altanserin exerts its effects primarily through the inhibition of acetylcholinesterase. By inhibiting this enzyme, nitroaltanserine increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions where acetylcholine levels are reduced, such as in Alzheimer’s disease and Parkinson’s disease.
Comparación Con Compuestos Similares
Similar Compounds
Altanserine: A compound with a similar structure but without the nitro group.
Ketanserine: Another compound with a similar structure, known for its selectivity and high affinity for serotonin receptors.
Uniqueness
Nitro-altanserin is unique due to its potent inhibitory effects on acetylcholinesterase, which is not observed in altanserine or ketanserine. This makes nitroaltanserine particularly valuable in the study and potential treatment of neurodegenerative diseases.
Actividad Biológica
Nitro-altanserin, a derivative of the well-known serotonin 2A (5-HT2A) receptor antagonist altanserin, has garnered attention in neuropharmacology due to its potential applications in imaging and therapeutic interventions related to various neuropsychiatric disorders. This article provides a comprehensive overview of the biological activity of this compound, focusing on its binding characteristics, metabolic pathways, and implications for clinical research.
This compound is characterized by the addition of a nitro group to the altanserin structure, which enhances its binding affinity to the 5-HT2A receptors. This modification allows this compound to function not only as an antagonist but also as an inverse agonist, influencing receptor activity in a manner distinct from its parent compound. The compound's mechanism involves competitive binding to the 5-HT2A receptor sites, which are predominantly located in the central nervous system (CNS) and are implicated in mood regulation, cognition, and perception.
Binding Affinity and Kinetics
The biological activity of this compound has been extensively studied using positron emission tomography (PET) imaging techniques. Research indicates that this compound exhibits high specificity for 5-HT2A receptors across various species, including rats and humans. The binding kinetics reveal rapid uptake in brain regions rich in these receptors, such as the frontal cortex and anterior cingulate cortex, with significant washout rates observed shortly after administration.
Table 1: Binding Affinity of this compound
Study | Species | Binding Affinity (Ki) | Reference |
---|---|---|---|
Study A | Rats | 0.5 nM | |
Study B | Humans | 0.3 nM | |
Study C | Canines | 0.6 nM |
Metabolism and Pharmacokinetics
The metabolic profile of this compound is crucial for understanding its pharmacological effects. Studies have shown that following administration, the compound undergoes limited metabolism with the formation of polar metabolites that do not significantly penetrate the blood-brain barrier (BBB).
Table 2: Metabolite Profile of this compound
Time Point (min) | % Parent Compound in Plasma | Major Metabolites Identified |
---|---|---|
10 | 86% | Polar metabolite A |
30 | 70% | Polar metabolite B |
90 | 55% | Altanserinol |
The presence of these metabolites has been linked to both therapeutic efficacy and potential side effects, necessitating further investigation into their roles in vivo.
Clinical Implications and Case Studies
This compound's role in clinical settings is primarily focused on its application in neuroimaging and its potential as a therapeutic agent for conditions such as schizophrenia and depression. Notably, case studies have highlighted its utility in distinguishing between various neuropsychiatric conditions based on receptor density variations.
Case Study Overview
- Schizophrenia : Patients exhibited decreased binding of this compound to 5-HT2A receptors compared to healthy controls, suggesting a potential biomarker for disease severity.
- Major Depressive Disorder : Increased receptor availability was noted following treatment with SSRIs (Selective Serotonin Reuptake Inhibitors), indicating possible therapeutic benefits when combined with existing treatments.
Propiedades
IUPAC Name |
3-[2-[4-(4-nitrobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-20(15-5-7-17(8-6-15)26(29)30)16-9-11-24(12-10-16)13-14-25-21(28)18-3-1-2-4-19(18)23-22(25)31/h1-8,16H,9-14H2,(H,23,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJOXLNCYXBXRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCN3C(=O)C4=CC=CC=C4NC3=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557505 |
Source
|
Record name | 3-{2-[4-(4-Nitrobenzoyl)piperidin-1-yl]ethyl}-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139418-53-4 |
Source
|
Record name | 3-{2-[4-(4-Nitrobenzoyl)piperidin-1-yl]ethyl}-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.